N-[2-(2-methoxyphenyl)ethyl]oxan-4-amine
Description
N-[2-(2-Methoxyphenyl)ethyl]oxan-4-amine (CAS: 1920191-55-4) is a synthetic amine derivative characterized by a 2-methoxyphenethyl group attached to an oxan-4-amine (tetrahydropyran-4-amine) moiety. This structure combines a methoxy-substituted aromatic ring with a saturated oxygen-containing heterocycle, which may influence its physicochemical properties and biological activity.
Properties
CAS No. |
1920191-55-4 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]oxan-4-amine |
InChI |
InChI=1S/C14H21NO2/c1-16-14-5-3-2-4-12(14)6-9-15-13-7-10-17-11-8-13/h2-5,13,15H,6-11H2,1H3 |
InChI Key |
HNSTUTCJEZACBN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CCNC2CCOCC2 |
Canonical SMILES |
COC1=CC=CC=C1CCNC2CCOCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
NBOMe Series (25X-NBOMe)
The 25X-NBOMe compounds (e.g., 25I-NBOMe, 25B-NBOMe) share a phenethylamine backbone with a 2-methoxybenzyl group. Unlike N-[2-(2-methoxyphenyl)ethyl]oxan-4-amine, these compounds feature a dimethoxy-substituted phenyl ring and a benzylamine linkage. The NBOMe series are potent 5-HT2A receptor agonists with high hallucinogenic activity and toxicity, whereas the oxan-4-amine group in the target compound likely reduces lipophilicity and alters receptor binding kinetics .
WAY 100635 and 18F-FCWAY
WAY 100635 (a 5-HT1A receptor antagonist) and 18F-FCWAY (a PET radioligand) contain a 4-(2-methoxyphenyl)piperazine group. These compounds exhibit high specificity for 5-HT1A receptors, unlike the oxan-4-amine structure of the target compound. The tetrahydropyran ring may confer metabolic stability compared to piperazine derivatives, as seen in the reduced defluorination of 18F-FCWAY when modified with miconazole .
Oxygen-Containing Heterocycles
- N-(4-Methoxyphenyl)-2,6-dimethyl-1,3-dioxan-4-amine : This dioxane derivative demonstrates the pharmacological relevance of oxygen-rich heterocycles, though its dimethyl substituents may hinder membrane permeability compared to the target compound .
Physicochemical and Pharmacokinetic Properties
| Property | This compound | 25I-NBOMe | WAY 100635 |
|---|---|---|---|
| Molecular Weight | ~277.36 g/mol (estimated) | 413.27 g/mol | 401.47 g/mol |
| LogP (Lipophilicity) | Moderate (oxan reduces lipophilicity) | High (~3.5) | Moderate (~2.8) |
| Metabolic Stability | Likely high (tetrahydropyran resistance) | Low (rapid hepatic metabolism) | Moderate (piperazine susceptibility) |
| Receptor Specificity | Unknown (predicted 5-HT1A/2A modulation) | 5-HT2A agonist | 5-HT1A antagonist |
Preparation Methods
Preparation Methods
Nucleophilic Substitution on Oxan-4-amine
A common method is the nucleophilic substitution of oxan-4-amine with a suitable 2-(2-methoxyphenyl)ethyl halide or activated leaving group derivative.
- Step 1: Preparation of 2-(2-methoxyphenyl)ethyl halide
- Starting from 2-methoxyphenethyl alcohol, halogenation (e.g., bromination or chlorination) yields 2-(2-methoxyphenyl)ethyl bromide or chloride.
- Step 2: Nucleophilic substitution
- Oxan-4-amine acts as a nucleophile, attacking the electrophilic carbon of the halide.
- Reaction conditions typically involve polar aprotic solvents (e.g., DMF, DMSO) and mild heating (50–80 °C).
- Base such as potassium carbonate may be used to deprotonate the amine and enhance nucleophilicity.
- Outcome:
- Formation of N-[2-(2-methoxyphenyl)ethyl]oxan-4-amine with moderate to good yields (50–75%).
Reductive Amination Route
An alternative approach is reductive amination between oxan-4-amine and 2-(2-methoxyphenyl)acetaldehyde.
- Step 1: Generation of 2-(2-methoxyphenyl)acetaldehyde
- Oxidation of 2-(2-methoxyphenyl)ethanol using mild oxidants (e.g., PCC, Swern oxidation).
- Step 2: Condensation
- Oxan-4-amine reacts with the aldehyde to form an imine intermediate.
- Step 3: Reduction
- The imine is reduced in situ using reducing agents such as sodium cyanoborohydride or hydrogenation catalysts (Pd/C under H2).
- Reaction conditions:
- Typically performed in methanol or ethanol at room temperature to mild heating.
- Outcome:
- This method often provides higher selectivity and yields (up to 85%) and avoids the use of halogenated intermediates.
Reaction Parameters and Optimization
| Parameter | Nucleophilic Substitution | Reductive Amination |
|---|---|---|
| Solvent | DMF, DMSO, Acetonitrile | Methanol, Ethanol |
| Temperature | 50–80 °C | Room temperature to 50 °C |
| Base | K2CO3, NaHCO3 | Not required |
| Reducing Agent | Not applicable | NaBH3CN, Pd/C + H2 |
| Reaction Time | 6–24 hours | 4–12 hours |
| Yield Range | 50–75% | 70–85% |
| Purification | Column chromatography, recrystallization | Column chromatography, crystallization |
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | Halogenation of 2-(2-methoxyphenyl)ethyl alcohol → SN2 with oxan-4-amine | Simple, direct | Requires halide preparation, risk of side reactions | 50–75 |
| Reductive Amination | Oxidation to aldehyde → imine formation → reduction | High selectivity, milder conditions | Requires aldehyde intermediate, reducing agent | 70–85 |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-[2-(2-methoxyphenyl)ethyl]oxan-4-amine with high purity and yield?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution or condensation reactions. Key steps include:
- Amine alkylation : Reacting oxan-4-amine with 2-(2-methoxyphenyl)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity.
- Yield optimization : Control reaction temperature and stoichiometric ratios to minimize side products like N-alkylated byproducts .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments (e.g., methoxy group at δ ~3.8 ppm, oxane ring protons at δ ~3.4–4.0 ppm).
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 264.17).
- X-ray crystallography : Resolves stereochemistry and confirms spatial arrangement, as demonstrated in analogous piperazine derivatives .
Advanced Research Questions
Q. How can researchers design competitive binding assays to evaluate the affinity of this compound for serotonin receptors such as 5-HT1A?
- Methodological Answer :
- Radioligand displacement : Use ³H-labeled 8-OH-DPAT (a 5-HT1A agonist) in membrane preparations from transfected HEK293 cells.
- Protocol :
Incubate membranes with ³H-8-OH-DPAT and increasing concentrations of the compound (1 nM–10 µM).
Measure displacement using scintillation counting.
Calculate IC₅₀ and Ki values via nonlinear regression (e.g., GraphPad Prism).
Q. What experimental considerations are critical when incorporating this compound into PET imaging studies for neurological targets?
- Methodological Answer :
- Radiolabeling : Use ¹¹C or ¹⁸F isotopes at the methoxy or amine group, ensuring isotopic stability (<5% degradation over 90 minutes).
- Kinetic modeling : Apply a two-tissue compartment model to estimate receptor density (Bmax) and binding potential (BPND) in vivo.
- Validation : Compare with established tracers (e.g., ¹⁸F-Mefway) in non-human primates to assess specificity and off-target binding .
Q. How should discrepancies in reported binding affinity data for this compound across studies be systematically addressed?
- Methodological Answer :
- Meta-analysis : Pool data from multiple studies using random-effects models to account for variability in assay conditions (e.g., cell lines, ligand concentrations).
- Method harmonization : Standardize protocols (e.g., buffer pH, temperature) through inter-laboratory collaborations.
- Orthogonal validation : Cross-validate affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
